molecular formula C9H17N3O B13626437 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine

Cat. No.: B13626437
M. Wt: 183.25 g/mol
InChI Key: JBQWMEGAAQZJAV-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-ethyl-1-methyl-5-propoxypyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-4-6-13-9-8(10)7(5-2)11-12(9)3/h4-6,10H2,1-3H3

InChI Key

JBQWMEGAAQZJAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=NN1C)CC)N

Origin of Product

United States

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